molecular formula C14H16O4 B1208884 8-Methoxygoniodiol

8-Methoxygoniodiol

Cat. No.: B1208884
M. Wt: 248.27 g/mol
InChI Key: OGXADNXQFFRXMG-KWCYVHTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxygoniodiol is a natural product found in Goniothalamus amuyon with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Total Synthesis Approaches : The stereoselective synthesis of 8-methoxygoniodiol has been achieved using δ-gluconolactone as a chiral source. Key steps involved in this synthesis include the stereoselective addition of aryl Grignard reagent on aldehyde and regioselective opening of chiral epoxide by ethyl propiolate (Yadav et al., 2008).
  • Innovative Synthesis Techniques : The first total synthesis of (+)-8-methoxygoniodiol and its analogue, 8-deoxygoniodiol, has been conducted using a catalytic asymmetric hetero-Diels–Alder/allylboration sequence. This process also evaluated the cytotoxic activity of these compounds against human cancer cell lines, highlighting the lactone moiety's importance (Carreaux et al., 2006).

Biological and Pharmacological Research

  • Cytotoxic Properties in Cancer Research : A study isolated new styrylpyrones, including this compound, from Goniothalamus amuyon. These compounds demonstrated significant selective cytotoxicity toward certain cancer cell lines, suggesting potential applications in cancer treatment (Lan et al., 2003).

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

(2R)-2-[(1S,2R)-1-hydroxy-2-methoxy-2-phenylethyl]-2,3-dihydropyran-6-one

InChI

InChI=1S/C14H16O4/c1-17-14(10-6-3-2-4-7-10)13(16)11-8-5-9-12(15)18-11/h2-7,9,11,13-14,16H,8H2,1H3/t11-,13+,14-/m1/s1

InChI Key

OGXADNXQFFRXMG-KWCYVHTRSA-N

Isomeric SMILES

CO[C@H](C1=CC=CC=C1)[C@H]([C@H]2CC=CC(=O)O2)O

SMILES

COC(C1=CC=CC=C1)C(C2CC=CC(=O)O2)O

Canonical SMILES

COC(C1=CC=CC=C1)C(C2CC=CC(=O)O2)O

Synonyms

(6R,7R,8R)-8-methoxygoniodiol
8-methoxygoniodiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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